![molecular formula C17H22N2O2 B5689215 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as MMPI, is a synthetic compound that belongs to the family of chromenone derivatives. MMPI has been the subject of extensive scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects such as anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve memory and learning in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in lab experiments include its potent pharmacological activity, its ability to inhibit various enzymes, and its potential therapeutic applications in various diseases. The limitations of using 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. These include:
1. Further studies to determine the safety and efficacy of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in humans.
2. Development of more potent and selective 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one analogs for therapeutic applications.
3. Studies to determine the mechanism of action of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in various diseases.
4. Evaluation of the potential of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one as a diagnostic tool for various diseases.
5. Studies to determine the pharmacokinetics and pharmacodynamics of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in humans.
Conclusion:
In conclusion, 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent pharmacological activity and has been shown to inhibit various enzymes involved in disease pathogenesis. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves the reaction of 4-hydroxycoumarin with N-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models. 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-9-7-14(8-10-18)19(2)11-13-12-21-16-6-4-3-5-15(16)17(13)20/h3-6,12,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQSBEJGLMVCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5270389 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

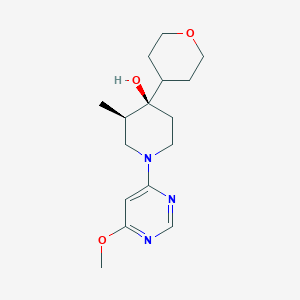
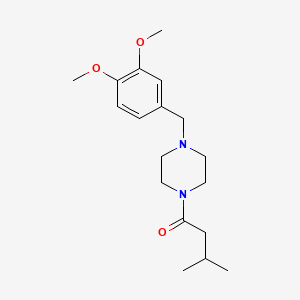
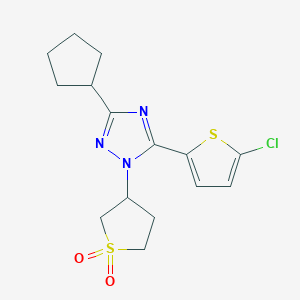
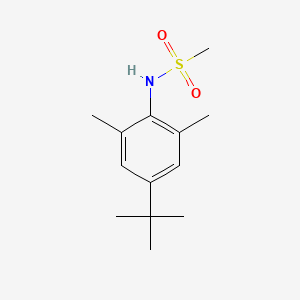
![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
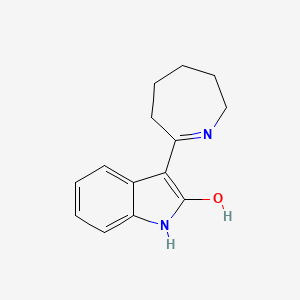
![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
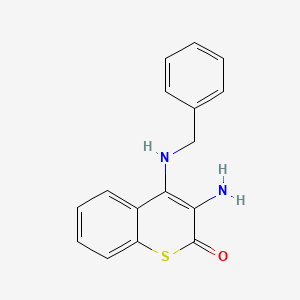
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)
![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)